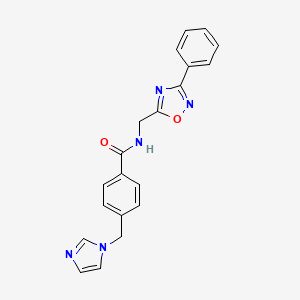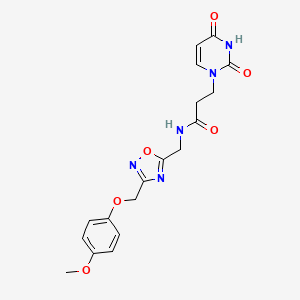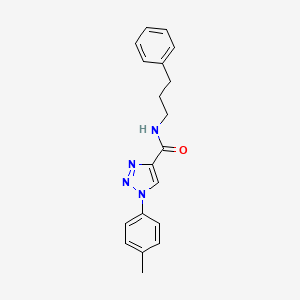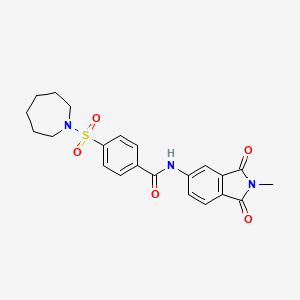![molecular formula C21H20FN3O3 B2826264 2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile CAS No. 638139-16-9](/img/structure/B2826264.png)
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-((tetrahydrofuran-2-yl)methyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups and structural features common in medicinal chemistry . It includes a pyrrolidine ring, a common nitrogen-containing heterocycle used in drug discovery . The fluorophenyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates .
Molecular Structure Analysis
The exact molecular structure of this compound would need to be determined experimentally, typically through techniques like X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. For example, the amino group could participate in various reactions, such as condensation reactions .Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure Elucidation : Compounds similar to the queried chemical have been the subject of structural analysis using X-ray crystallography. For instance, the crystal structure of a related compound was determined, highlighting details such as crystallization in the monoclinic space group and stabilization of crystal packing by intermolecular hydrogen bond interactions (Ganapathy et al., 2015).
Medicinal Chemistry and Therapeutic Potentials
Antimicrobial Activity : Novel Schiff bases using compounds structurally related to the queried chemical have been synthesized and demonstrated significant antimicrobial activity. The structures of these compounds were established using various analytical techniques, and their in vitro antimicrobial activity was screened, revealing promising results (Puthran et al., 2019).
Anticancer Properties : Some derivatives have been explored for their antiproliferative activity. In one study, a series of nicotinonitrile derivatives exhibited potent anticancer activity, inducing apoptosis and inhibiting tyrosine kinase, which are crucial mechanisms in cancer treatment (El-Hashash et al., 2019).
Material Science and Engineering
- Corrosion Inhibition : Certain pyrazolopyridine derivatives have been synthesized and tested as corrosion inhibitors for metals, demonstrating significant efficacy. For example, a study examined the corrosion inhibition effect of aryl pyrazolo pyridines on copper in hydrochloric acid, providing insights into the electrochemical and computational aspects of corrosion inhibition (Sudheer & Quraishi, 2015).
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, leading to a variety of biological effects . These interactions often result in changes at the molecular level, which can have downstream effects on cellular function.
Biochemical Pathways
Similar compounds have been shown to affect a variety of pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have been shown to exhibit substantial antiviral activity , suggesting that this compound may have similar effects.
Future Directions
properties
IUPAC Name |
2-amino-4-(4-fluorophenyl)-7-methyl-5-oxo-6-(oxolan-2-ylmethyl)-4H-pyrano[3,2-c]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-12-9-17-19(21(26)25(12)11-15-3-2-8-27-15)18(16(10-23)20(24)28-17)13-4-6-14(22)7-5-13/h4-7,9,15,18H,2-3,8,11,24H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBURLUKJKGSRCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=CC=C(C=C3)F)C(=O)N1CC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Ethylphenyl)-4-[1-(2-methylpropyl)benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2826183.png)



![3-(phenylsulfonyl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2826189.png)

![2-(1,7-dimethyl-8-(3-morpholinopropyl)-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2826192.png)
![N-(5-chloro-2-methoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide](/img/structure/B2826193.png)


![N-(3-chlorophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2826199.png)
![4-[4-(4-Chlorophenyl)-2-pyrimidinyl]benzenol](/img/structure/B2826201.png)